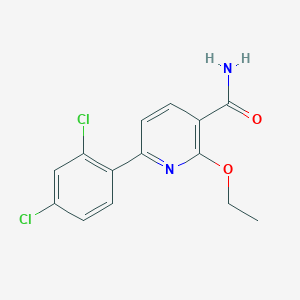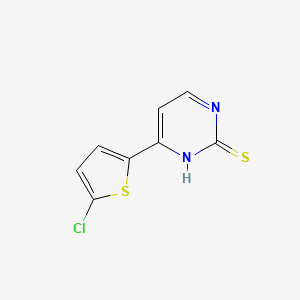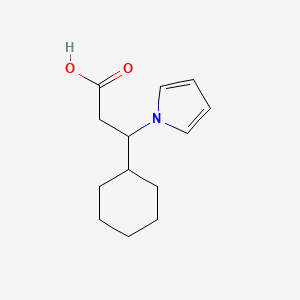
6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide
Overview
Description
The compound “6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and addition reactions .Molecular Structure Analysis
The molecular structure of a compound similar to the one was elucidated using single-crystal X-ray diffraction technique . This technique can provide detailed information about the arrangement of atoms within a crystal and can be used to determine the overall molecular geometry.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve processes like nitration , and other reactions depending on the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, a compound with a similar dichlorophenyl group has a molecular formula of C6H4Cl2O, and it’s a white solid that is mildly acidic .Scientific Research Applications
Synthesis and Antimicrobial Activity
Antimicrobial Screening
Compounds similar to 6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide have been synthesized and screened for antibacterial and antifungal activities. These studies demonstrate moderate to excellent antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Rajput & Sharma, 2021).
Synthesis of Pyridine Compounds
Synthesis and spectral characterization of selective pyridine compounds related to this compound have been conducted. These compounds demonstrated higher insecticidal activity compared to a reference insecticide, indicating their potential in pest control applications (Abdel-Raheem et al., 2021).
Synthesis and Chemical Properties
Novel Synthetic Pathways
Research on novel synthetic pathways and chemical reactions involving related compounds has been conducted. These studies contribute to the understanding of the chemical properties and potential applications of similar compounds (Deady & Devine, 2006).
Efficient Synthesis Methods
Efficient synthesis methods for compounds structurally similar to this compound have been developed. These methods aim to reduce reaction times and increase yields, making the production of these compounds more feasible for various applications (Machado et al., 2011).
Applications in Drug Development
Potential as Anticonvulsants
Compounds with structures related to this compound have been explored for their potential use as anticonvulsants. This research contributes to the development of new treatments for neurological disorders (Kubicki et al., 2000).
Antidepressant Candidates
Studies on novel antidepressants have identified compounds structurally similar to this compound as potential candidates. These findings open avenues for new treatments in mental health (Mahesh et al., 2011).
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. For instance, a compound with a similar dichlorophenyl group is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-(aminomethyl)-6-(2,4-dichlorophenyl)-2-(3,5-dimethoxyphenyl)pyrimidin-4-amine, have been found to target dipeptidyl peptidase 4 .
Mode of Action
Compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid, are known to induce uncontrolled growth and eventually death in susceptible plants .
Biochemical Pathways
For instance, 2,4-Dichlorophenoxyacetic acid, a similar compound, is known to be biodegraded by white-rot fungi .
Pharmacokinetics
A study on a similar compound, (2e)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, suggests that it presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
Compounds with similar structures have shown diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
6-(2,4-dichlorophenyl)-2-ethoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-2-20-14-10(13(17)19)5-6-12(18-14)9-4-3-8(15)7-11(9)16/h3-7H,2H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVRDIUPYGUHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901213540 | |
| Record name | 6-(2,4-Dichlorophenyl)-2-ethoxy-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901213540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866136-74-5 | |
| Record name | 6-(2,4-Dichlorophenyl)-2-ethoxy-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866136-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,4-Dichlorophenyl)-2-ethoxy-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901213540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-chlorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3038465.png)
![1-[3-(Benzyloxy)piperidino]-2,2,2-trifluoro-1-ethanone](/img/structure/B3038466.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate](/img/structure/B3038469.png)

![5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B3038472.png)



![4-[(6-chloro-3-pyridinyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B3038478.png)
![1-[2-(6-chloro-3-pyridinyl)ethyl]-6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3038479.png)
![4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide](/img/structure/B3038480.png)
